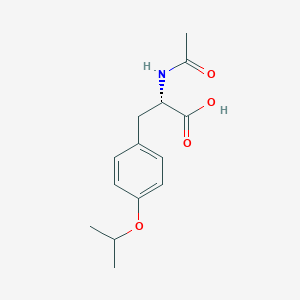

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid

Description

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is a chiral amino acid derivative This compound is characterized by the presence of an acetylamino group, a methylethoxy-substituted phenyl ring, and a propanoic acid moiety

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(2)19-12-6-4-11(5-7-12)8-13(14(17)18)15-10(3)16/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJBTJQZZIXECF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylethoxybenzaldehyde and L-alanine.

Formation of Schiff Base: The aldehyde group of 4-methylethoxybenzaldehyde reacts with the amino group of L-alanine to form a Schiff base.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Acetylation: The amine undergoes acetylation to introduce the acetylamino group.

Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acetylamino group to an amine.

Substitution: The methylethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, influencing their activity. The methylethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

2-Methoxyphenyl isocyanate: This compound is used for amine protection and deprotection sequences.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used as a starting material for the synthesis of various compounds.

Uniqueness

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and research.

Biological Activity

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid, a compound with potential therapeutic applications, has garnered attention in scientific research due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an acetylamino group and an isopropoxyphenyl moiety, contributing to its unique chemical properties. Its molecular formula is CHNO, and it possesses a molar mass of approximately 251.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an enzyme inhibitor, which can modulate various biochemical pathways. Notably, it has shown potential in inhibiting glutathione reductase (GR), an enzyme involved in cellular antioxidant defense mechanisms.

Inhibition of Glutathione Reductase

Research indicates that this compound can serve as an irreversible inhibitor of GR, with a K(i) value of 88 µM and a k(inact) value of 0.1 min . This inhibition is significant as GR plays a crucial role in reducing oxidative stress within cells, making the compound a candidate for further development in therapeutic contexts.

Antioxidant Activity

One of the primary biological activities observed is the compound's antioxidant properties. By inhibiting GR, it may enhance the levels of oxidized glutathione, thereby increasing oxidative stress in cancer cells—a potential strategy for cancer therapy.

Anti-inflammatory Properties

In addition to its antioxidant effects, studies suggest that this compound exhibits anti-inflammatory properties. The ability to modulate inflammatory pathways could make it beneficial for treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition :

-

Evaluation of Antioxidant Activity :

- Objective : To assess the antioxidant capacity in vitro.

- Results : The compound showed a notable increase in reactive oxygen species (ROS) levels in treated cancer cell lines, suggesting its role in promoting oxidative stress selectively in malignant cells.

Table 1: Inhibition Potency Against Glutathione Reductase

| Compound | K(i) (µM) | k(inact) (min) |

|---|---|---|

| This compound | 88 | 0.1 |

| N,N-bis(2-chloroethyl)-N-nitrosourea | 646 | Not applicable |

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.